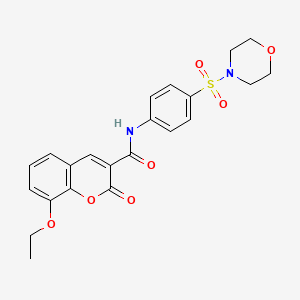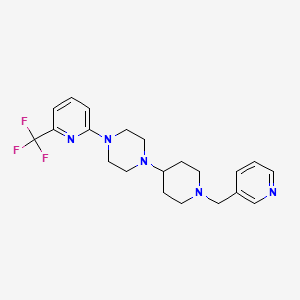
Cyclohexylmethyl-methylcarbamoyl chloride
Overview
Description
Cyclohexylmethyl-methylcarbamoyl chloride is a chemical compound with the CAS Number: 911114-89-1 . It has a molecular weight of 189.68 . The IUPAC name for this compound is (cyclohexylmethyl)(methyl)carbamic chloride .
Molecular Structure Analysis
The InChI code for Cyclohexylmethyl-methylcarbamoyl chloride is 1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 . This indicates that the molecule consists of a cyclohexylmethyl group and a methylcarbamoyl chloride group.Scientific Research Applications
Organic Synthesis
Cyclohexylmethyl-methylcarbamoyl chloride is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity with amines can be exploited to synthesize ureas, which are important in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the creation of potential drug candidates. It can be used to introduce the carbamoyl functional group into bioactive molecules, thereby modifying their pharmacokinetic properties .
Material Science
The compound’s ability to react with various organic and inorganic substrates makes it valuable in material science. It can be used to modify the surface properties of materials, potentially leading to the development of new coatings or adhesives .
Catalysis
Transition metal-catalyzed reactions often require organic chlorides as reactants. Cyclohexylmethyl-methylcarbamoyl chloride can participate in these reactions, leading to the formation of complex products through cross-coupling and annulation reaction modes .
Peptide Synthesis
This compound can be utilized in peptide synthesis. By reacting with amino acids or peptides, it can form peptide bonds, aiding in the synthesis of longer peptide chains that are essential in protein engineering and design .
Agrochemical Research
In agrochemical research, Cyclohexylmethyl-methylcarbamoyl chloride can be used to create new compounds with potential pesticidal or herbicidal activity. Its reactivity allows for the exploration of novel active ingredients .
Polymer Chemistry
It can act as a monomer or a cross-linking agent in polymer chemistry. The introduction of the carbamoyl chloride group into polymers can alter their thermal stability, mechanical strength, and chemical resistance .
Analytical Chemistry
Lastly, in analytical chemistry, it can be used as a derivatization agent to improve the detection and quantification of compounds in complex mixtures through techniques like chromatography .
Mechanism of Action
Target of Action
Cyclohexylmethyl-methylcarbamoyl chloride is a complex organic compound. Carbamoyl chlorides, a class of compounds to which cyclohexylmethyl-methylcarbamoyl chloride belongs, are known to participate in a diverse range of transition metal-catalyzed transformations .
Mode of Action
Carbamoyl chlorides are known to participate in radical initiated reactions, cross-coupling, and annulation reaction modes, as well as c–h functionalization . These reactions can lead to the formation of amide-functionalized organic frameworks .
Biochemical Pathways
The compound’s involvement in various transition metal-catalyzed transformations suggests that it may influence a wide range of biochemical processes .
Result of Action
Given its potential role in the synthesis of amide-functionalized organic frameworks , it may contribute to the formation of complex organic structures with potential applications in pharmaceutical and natural product synthesis .
properties
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSOAYFGZHYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl-methylcarbamoyl chloride | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

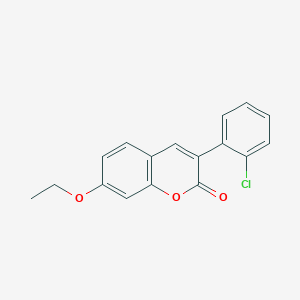
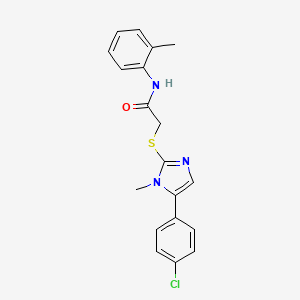
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
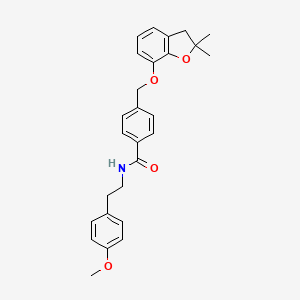
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)
